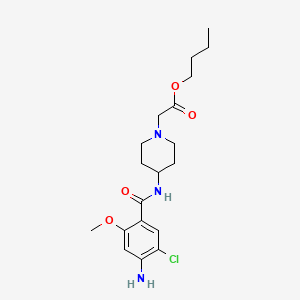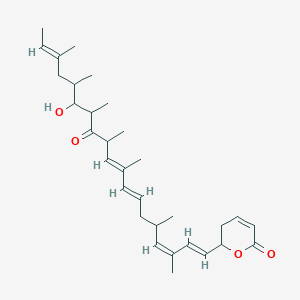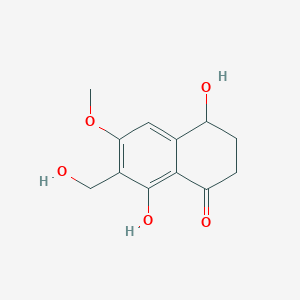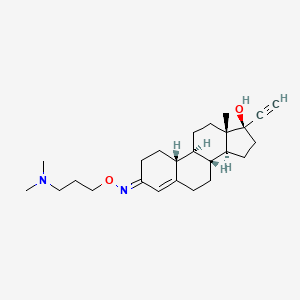
cefpirome sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cefpirome sulfate is a fourth-generation cephalosporin antibiotic known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria . It is particularly effective against Pseudomonas aeruginosa and other resistant bacterial strains . This compound is used in the treatment of severe infections, including those in immunocompromised patients .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cefpirome sulfate is synthesized through a multi-step process involving the reaction of 3-iodomethyl-7-phenylacetylamino cephalosporanic acid p-methoxybenzyl ester with 2,3-cyclopentenopyridine . The reaction is carried out at low temperatures (-5 to 0°C) and in the absence of light to prevent degradation . The resulting compound is then treated with methoxyimino acetic acid ester to yield cefpirome .
Industrial Production Methods
In industrial settings, this compound is produced using a combination of alkaline or neutral amino acids as cosolvents . This method helps stabilize the compound and prevent degradation during the production process . The final product is typically formulated as a sterile powder for injection .
Analyse Chemischer Reaktionen
Types of Reactions
Cefpirome sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: Substitution reactions involving the β-lactam ring are possible, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used to substitute the β-lactam ring.
Major Products Formed
The major products formed from these reactions include various degradation products and derivatives of cefpirome .
Wissenschaftliche Forschungsanwendungen
Cefpirome sulfate has a wide range of scientific research applications:
Wirkmechanismus
Cefpirome sulfate exerts its effects by inhibiting penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis . By binding to these proteins, this compound disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and eventual bacterial cell death through lysis . Its broad-spectrum activity is due to its ability to penetrate the outer membrane of Gram-negative bacteria and its stability against beta-lactamases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cefepime: Another fourth-generation cephalosporin with similar broad-spectrum activity.
Cefpirome: The parent compound of cefpirome sulfate.
Cefotaxime: A third-generation cephalosporin with a slightly narrower spectrum of activity.
Uniqueness
This compound is unique due to its high stability against beta-lactamases and its ability to target multiple penicillin-binding proteins, making it highly effective against resistant bacterial strains .
Eigenschaften
Molekularformel |
C22H24N6O9S3 |
|---|---|
Molekulargewicht |
612.7 g/mol |
IUPAC-Name |
(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate |
InChI |
InChI=1S/C22H22N6O5S2.H2O4S/c1-33-26-15(13-10-35-22(23)24-13)18(29)25-16-19(30)28-17(21(31)32)12(9-34-20(16)28)8-27-7-3-5-11-4-2-6-14(11)27;1-5(2,3)4/h3,5,7,10,16,20H,2,4,6,8-9H2,1H3,(H3-,23,24,25,29,31,32);(H2,1,2,3,4)/b26-15-;/t16-,20-;/m1./s1 |
InChI-Schlüssel |
RKTNPKZEPLCLSF-QHBKFCFHSA-N |
Isomerische SMILES |
CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |
Kanonische SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCC5)C(=O)O.OS(=O)(=O)[O-] |
Piktogramme |
Irritant; Health Hazard |
Synonyme |
3-((2,3-cyclopenteno-1-pyridinium)methyl)-7-(2-syn-methoximino-2-(2-aminothiazole-4-yl)acetamido)ceph-3-em-4-carboxylate cefpirome cefpirome sulfate Cefrom HR 810 HR-810 Metran |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,3,3,5-Tetramethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1241049.png)
![4-[2-(5,5,8,8-Tetramethyl-5,6,7,8-tetrahydro-naphthalen-2-yl)-[1,3]oxathiolan-2-yl]-benzoic acid](/img/structure/B1241050.png)
![[(6Z,11Z,15Z,20Z)-3,4,13,14,23,24-hexaethyl-8,19-dimethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1241051.png)
![4-Amino-5-chloro-N-(1-{4-[4-(dimethylamino)-1-piperidinyl]-4-oxobutyl}-3-methoxy-4-piperidinyl)-2-methoxybenzamide](/img/structure/B1241054.png)



![[(2R)-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-2-[(Z)-icos-11-enoyl]oxypropyl] icosanoate](/img/structure/B1241061.png)


